Methyl 2-(piperazin-1-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(piperazin-1-yl)acetate hydrochloride is an organic compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 2-(piperazin-1-yl)acetate hydrochloride involves the reaction of piperazine with methyl chloroacetate under acidic conditions to form the hydrochloride salt . The reaction typically proceeds as follows:
Reactants: Piperazine and methyl chloroacetate.
Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The reactants are mixed and heated under reflux conditions to facilitate the reaction. The product is then isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of piperazine and methyl chloroacetate.
Reaction Vessels: Industrial reactors equipped with heating and stirring mechanisms.
Purification: The crude product is purified using crystallization or recrystallization techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperazin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Major Products Formed
Substitution Reactions: Substituted piperazine derivatives.
Hydrolysis: Piperazine and methyl acetate.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Methyl 2-(piperazin-1-yl)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(piperazin-1-yl)acetate hydrochloride is primarily based on its chemical reactivity. The compound can interact with various molecular targets through:
Nucleophilic Substitution: The piperazine ring can act as a nucleophile, reacting with electrophilic centers in other molecules.
Hydrolysis: The ester group can be hydrolyzed, leading to the formation of reactive intermediates that can further interact with biological targets.
Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-(piperazin-1-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Piperazine Derivatives: Compounds like N-methylpiperazine and 1-benzylpiperazine share structural similarities but differ in their reactivity and applications.
Ester Derivatives: Compounds like ethyl 2-(piperazin-1-yl)acetate have similar ester groups but different alkyl chains, leading to variations in their chemical properties and uses.
Properties
IUPAC Name |
methyl 2-piperazin-1-ylacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-7(10)6-9-4-2-8-3-5-9;/h8H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRABDBIXLNGWAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCNCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196192-08-2 |
Source
|
Record name | methyl 2-(piperazin-1-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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